Superior Solid-State Purity and Handling Over the Mono-Hydrochloride Salt
The dihydrochloride salt of the tazemetostat intermediate provides a crystalline solid that can be purified by recrystallisation, whereas the corresponding mono-hydrochloride (compound 8 in the referenced patent) is an oil that cannot be purified by recrystallisation and is obtained in an impure state (164% mass recovery, indicating residual solvents and impurities) [1]. Conversion of the oily mono-hydrochloride to the dihydrochloride salt (compound 9) prior to the final amide coupling step was shown to improve intermediate purity to >98% by HPLC, compared with only 85–90% for the direct-use oil [1].
| Evidence Dimension | HPLC purity of the penultimate tazemetostat intermediate before final coupling |
|---|---|
| Target Compound Data | >98% (after conversion to dihydrochloride salt and optional recrystallisation; HPLC method: Welch Xtimate C8, 5 μm, 4.6 × 150 mm, gradient CH3CN/0.1% H3PO4) [1] |
| Comparator Or Baseline | ~85–90% (direct use of the oily mono-hydrochloride without salt switch) [1] |
| Quantified Difference | ≥8% absolute HPLC purity improvement |
| Conditions | Patent procedure: mono-hydrochloride (free base) dissolved in organic solvent, treated with HCl (1.0–1.5 eq) at 0–60°C to form the dihydrochloride salt; purity assessed by HPLC [1]. |
Why This Matters
Higher intermediate purity translates directly into higher final API purity and reduced downstream purification burden, which is critical for procurement teams sourcing intermediates for GMP manufacture.
- [1] Zhao, Y., et al. "New salt form of tazemetostat key intermediate, its preparation method and intermediate." CN Patent Application 202110172947, published 2022. View Source
